molecular formula C16H10INO B1532304 4-(3-Iodobenzoyl)isoquinoline CAS No. 1187165-67-8

4-(3-Iodobenzoyl)isoquinoline

Cat. No. B1532304
M. Wt: 359.16 g/mol
InChI Key: YWWJMPXGQKCURU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinoline synthesis has been greatly developed recently . The construction of the isoquinoline ring with atom- and step-economy has been achieved through intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .


Molecular Structure Analysis

The molecular formula of 4-(3-Iodobenzoyl)isoquinoline is C16H10INO . Isoquinoline is a heterocyclic aromatic organic compound, sharing a similar structure to quinoline . It comprises a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

Synthesis and Chemical Properties

Metal-Free Synthesis of Hexahydrobenzo[f]isoquinolines : Research conducted by Figueiredo et al. (2013) demonstrates the synthesis of hexahydrobenzo[f]isoquinolines through iodine-catalyzed aza-Prins cyclization under metal-free conditions. This study highlights moderate antitumor activities of the newly discovered compounds, suggesting potential applications in cancer research Figueiredo et al., 2013.

Copper-Catalyzed Synthesis of 3,4-Diaryl Isoquinolines : Hu et al. (2015) developed an efficient copper-catalyzed, microwave-assisted, one-pot synthesis method for 3,4-diaryl isoquinolines. This method showcases the versatility of aromatic and aliphatic components in synthesizing isoquinoline derivatives, which could have implications for materials science and pharmacology Hu et al., 2015.

Intramolecular Cyclization for Isoquinoline Derivatives : A study by Wang et al. (2011) on combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives using iodine in ionic liquids introduces a novel route for structural diversification of quinazolinone derivatives. This method could be significant for the development of new chemical entities with potential therapeutic applications Wang et al., 2011.

BF3-Promoted Synthesis : Research by Chang et al. (2010) describes a BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, showcasing a novel rearrangement reaction that broadens the scope of isoquinoline synthesis. This method presents new possibilities for the synthesis of complex organic molecules Chang et al., 2010.

Biological and Pharmacological Applications

Antitumor Activity of Imidazonaphthalimides : A study by Braña et al. (2002) on the synthesis and evaluation of imidazonaphthalimides for antitumor activity reveals that these compounds exhibit micromolar range activity against several human cell lines. This research contributes to the development of new cancer therapies Braña et al., 2002.

IsoCombretaQuinazolines as Antitubulin Agents : Soussi et al. (2015) discovered that isoCombretaQuinazolines, analogues of combretastatin lacking the 3,4,5-trimethoxyphenyl ring, display nanomolar-level cytotoxicity and effectively inhibit tubulin polymerization. This highlights their potential as antitubulin agents in cancer treatment Soussi et al., 2015.

Safety And Hazards

While specific safety data for 4-(3-Iodobenzoyl)isoquinoline was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoquinoline ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners has been rapidly developed . This suggests that future research may continue to explore and refine these methods. Additionally, given the biological and physiological activities of isoquinoline derivatives, there may be potential for further exploration in pharmaceutical applications .

properties

IUPAC Name

(3-iodophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJMPXGQKCURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Iodobenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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